Methyl 10-methylundecanoate
Description
Overview of Branched Fatty Acid Methyl Esters (FAMEs) in Biological and Chemical Contexts
Branched-chain fatty acids (BCFAs) are saturated fatty acids with one or more methyl branches on the carbon chain. nih.gov They are commonly found in bacteria and various foods, and also exist in human tissues such as the skin and in breast milk. acs.orgrsc.org The most prevalent BCFAs in milk fat are iso- and anteiso-mono-methyl BCFAs with chain lengths from 14 to 17 carbon atoms. nih.gov The structures of BCFAs are typically categorized as either iso, with a branch point on the penultimate carbon atom, or anteiso, with the branch point on the antepenultimate carbon atom. nih.gov
The synthesis of BCFAs can occur endogenously from branched-chain amino acid (BCAA) precursors like valine, leucine, and isoleucine. nih.gov In bacteria, the amino acid content of the growth medium can significantly influence the fatty acid composition of the bacterial cultures. nih.gov
In chemical contexts, FAMEs, including branched-chain variants, are produced through the transesterification of fats and oils with methanol (B129727), often catalyzed by an alkali substance. wikipedia.orgconcawe.eu This process is fundamental to the production of biodiesel. wikipedia.orgresearchgate.net The study of FAMEs is crucial for various applications, from developing improved biodiesel with better cold-flow properties to their use as biochemical markers for bacterial classification and characterization. nih.govresearchgate.net
Significance of Methyl 10-methylundecanoate as a Research Compound in Life Sciences
This compound serves as a valuable research compound in the life sciences. chemsrc.commedchemexpress.com It has been identified in the oil extract of Achillea kamelinii and investigated for its potential biological activities. researchgate.net Computational studies, such as molecular docking, have been employed to explore its interaction with biological targets like histone deacetylase, suggesting its potential as a subject for further research in drug discovery. researchgate.net
The analysis of FAMEs, including compounds like this compound, is a key technique in metabolomics. ijlsar.org Gas chromatography-mass spectrometry (GC-MS) is a common method used to identify and quantify these compounds in biological samples, providing insights into the metabolic profile of organisms. ijlsar.orgnih.gov For instance, it has been used to study the metabolite profile of Moringa leaves. ijlsar.org
Historical Development and Emerging Trends in Branched Chain Fatty Acid Ester Research
Research into branched-chain fatty acids and their esters has evolved significantly over time. Early studies focused on their identification and chemical properties. acs.org The development of analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), has been pivotal in advancing the field. nih.govportlandpress.com Derivatization of fatty acids into picolinyl esters was an early method for identifying branch points along the fatty acid chain. rsc.org
Historically, BCFAs were primarily studied in the context of bacterial cell membranes, where they can be the dominant fatty acid type. portlandpress.com More recently, interest in BCFAs has expanded due to their potential bioactive properties and applications in human health. researchgate.net Research has demonstrated their anti-inflammatory and anti-diabetic activities. acs.org
Emerging trends in BCFA research focus on several key areas:
Bioactive Properties: There is a growing interest in the beneficial health effects of BCFAs, including their cytotoxicity to cancer cells and their role in reducing the risk of metabolic disorders. acs.org
Advanced Analytical Methods: Modern analytical chemistry is focused on developing more sensitive and accurate methods for identifying and quantifying BCFA isomers, which is crucial for understanding their specific biological functions. rsc.org
Microbial Engineering: Researchers are exploring the engineering of microbial production systems to obtain BCFAs with specific structures in high purity. researchgate.net
Industrial Applications: The synthesis of branched-chain FAMEs is being optimized for industrial uses, such as creating biodiesel with improved cold-flow properties and developing biodegradable lubricants and cosmetics. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 10-methylundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-12(2)10-8-6-4-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVCTJYIICVJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339162 | |
| Record name | Methyl 10-methylundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-56-6 | |
| Record name | Methyl 10-methylundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Ecological Distribution Studies
The presence of methyl 10-methylundecanoate has been documented in several botanical species and is also known to be a metabolic product of certain bacteria.
Isolation and Characterization from Plant Bioresources
This compound has been identified as a constituent of the oil extracted from Achillea kamelinii. researchgate.netjptcp.com Researchers utilized gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to confirm the presence of this compound within the oil extract. researchgate.net In one study, this compound was specifically selected, along with heptadecanoic acid, for further computational analysis due to their presence in the extract. researchgate.net
The methanolic leaf extracts of Pratia begonifolia have been found to contain this compound. researchgate.netresearchgate.net Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a study identified 12 distinct compounds in the methanolic extract, one of which was this compound. researchgate.net
A related compound, methyl 10-undecenoate, has been reported in Achillea millefolium. np-mrd.orgnih.govplantaedb.complantaedb.com This compound is a fatty acid methyl ester of 10-undecenoic acid. np-mrd.orgnih.govinvivochem.com
Occurrence in Microbial Metabolomes
Studies have shown that this compound is produced by the bacteria Bacillus amyloliquefaciens and Bacillus velezensis. nih.govresearchgate.net In an analysis of the bioactive secondary metabolites from these bacteria, this compound was detected, although it was among the least observed compounds in the extracts. nih.govmdpi.com Gas Chromatography-Mass Spectrometry was used to identify the various compounds produced by these endophytic bacteria. nih.govresearchgate.net It is worth noting that B. velezensis is considered synonymous with B. amyloliquefaciens subsp. plantarum. nih.gov
Presence in Animal Products and Processed Food Matrices
Current scientific literature available through the conducted searches does not provide specific details on the natural occurrence of this compound in animal products or processed food matrices. However, the related compound, methyl 10-undecenoate, is listed by the FDA as a flavoring agent for food. nih.gov
Data Tables
Table 1: Identification of this compound in Natural Sources
| Source Organism | Type of Extract/Matrix | Analytical Method | Reference(s) |
| Achillea kamelinii | Oil Extract | GC-MS, NMR | researchgate.netjptcp.com |
| Pratia begonifolia | Methanolic Leaf Extract | GC-MS | researchgate.netresearchgate.net |
| Bacillus amyloliquefaciens | Crude Extract | GC-MS | nih.govresearchgate.net |
| Bacillus velezensis | Crude Extract | GC-MS | nih.govresearchgate.net |
Presence in Animal Products and Processed Food Matrices
Identification in Traditional Native Medicine Formulations
This compound has been identified as a constituent in traditional medicinal formulations. One notable instance is in a native medicine from Indrakeeladri, a village in Andhra Pradesh, India, which is traditionally used for the treatment of stroke. researchgate.netni.ac.rs A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this undisclosed formulation, known as "gulikalu," revealed the presence of this compound as one of its major chemical components. researchgate.netni.ac.rs The other significant compounds identified were methyl tetradecanoate (B1227901) and dodecanoic acid methyl ester. researchgate.netni.ac.rs These substances are noted for their potential inhibitory effects on blood coagulation. researchgate.netni.ac.rs
In a separate review of the phytochemical and chromatographic analysis of Alstonia scholaris, a plant used in various traditional medicine systems like Ayurveda, Unani, and Siddha, this compound was listed as one of the volatile oil components. phcogj.com The analysis of the plant's constituents showed this compound present at a relative abundance of 0.29%. phcogj.com
Table 1: Identification of this compound in Traditional Medicine
| Traditional Medicine/Plant Source | Key Findings | Other Major Compounds Identified | Analytical Method |
| Indrakeeladri Native Medicine (for stroke) | Identified as a major constituent. | Methyl tetradecanoate, Dodecanoic acid methyl ester | GC-MS |
| Alstonia scholaris (Devil Tree) | Identified as a component of the volatile oil (0.29% abundance). | Echitamine, Picralima group alkaloids, Coumarins, Flavonoids | GC-MS |
Characterization in Fermented Food Systems (e.g., pickled chili peppers)
The presence of this compound has been characterized in fermented food systems, contributing to their complex flavor profiles. A study analyzing the volatile and non-volatile substances in pickled and salted chili peppers identified this compound as one of the volatile compounds. nih.gov The research aimed to understand the sensory attributes of these fermented products by examining their metabolomes. nih.gov In this analysis, this compound was quantified with a mean concentration of 0.200 ± 0.039. nih.gov The study highlighted that esters are among the key volatile and aroma-active substances in fermented chili peppers. nih.gov
Table 2: Characterization of this compound in Fermented Chili Peppers
| Fermented Food | Compound Type | Mean Concentration | Associated Microbial Genera |
| Pickled and Salted Chili Peppers | Volatile Ester | 0.200 ± 0.039 | Lactiplantibacillus, Weissella |
Contribution to Volatile Aroma Profiles in Agricultural Products (e.g., Thai colored rice cultivars)
This compound is a contributor to the volatile aroma profiles of certain agricultural products, notably Thai colored rice cultivars. In a metabolomics study investigating the main volatile components in ten Thai colored rice varieties, this compound (referred to as undecanoic acid, 10-methyl-, methyl ester) was identified as a key aroma producer. nih.gov The study found that this compound was one of the primary volatile compounds that were upregulated in colored rice varieties grown in Northern Thailand. nih.gov Another study on Thai colored rice cultivars also detected this compound as one of the volatile compounds present in aromatic rice samples. google.com These findings suggest that geographical location and agricultural environment can influence the volatile profile of rice, with this compound being a significant component in certain regional varieties. nih.govgoogle.com
Table 3: this compound in Thai Colored Rice
| Agricultural Product | Geographical Origin | Significance | Analytical Method |
| Thai Colored Rice Cultivars | Northern Thailand | Identified as a primary upregulated volatile compound and key aroma producer. | Static Headspace GC-MS |
Recovery from Biotechnological Enzymatic Processes (e.g., goatskin unhairing)
This compound has been recovered as a component of fat obtained from biotechnological enzymatic processes. A study on the enzymatic unhairing of goatskins using a protease from Bacillus cereus Strain 1-p detailed the recovery and characterization of fats from the resulting fleshings. uc.edu The analysis of the fatty acid methyl esters (FAMEs) within this recovered fat identified this compound. uc.edu This enzymatic process offers an alternative to conventional chemical methods, allowing for the recovery of valuable byproducts like fats and hair without sulfide (B99878) contamination. uc.edu The GC-MS analysis indicated that this compound was present at a mean concentration of 0.03 mg/kg, with a percentage abundance of 0.01%. uc.edu
Table 4: Recovery of this compound from Goatskin Unhairing
| Biotechnological Process | Source Material | Enzyme Used | Mean Concentration of Recovered Compound | Percentage Abundance |
| Enzymatic Unhairing | Goatskin Fat | Protease from Bacillus cereus Strain 1-p | 0.03 mg/kg | 0.01% |
Biosynthetic Pathways and Metabolic Transformation Mechanisms
Endogenous Metabolic Roles and Intermediacy
Methyl 10-methylundecanoate is recognized as a metabolite within biological systems, playing a role in the complex network of fatty acid metabolism. Its classification and engagement in these pathways are critical to understanding its physiological significance.
Classification as a Metabolite in Biological Systems
This compound is classified as a fatty acid methyl ester. Fatty acid methyl esters are naturally occurring metabolites found in various organisms. They are derivatives of fatty acids where the carboxyl group is esterified with a methyl group. While specific endogenous pathways for the direct synthesis of this compound are not extensively detailed in the available literature, it is understood to be a part of the broader metabolome. As a metabolite, it can serve as an intermediate in various biochemical reactions or as a signaling molecule.
Engagement in Fatty Acid Metabolism and Lipid Profile Regulation
While direct evidence detailing the specific engagement of this compound in fatty acid metabolism and lipid profile regulation is limited, the role of branched-chain fatty acids, in general, provides context. Methyl branching in fatty acids is known to influence the physical properties of lipids, such as their melting point and fluidity, which can in turn affect cell membrane structure and function.
The metabolism of fatty acids is a crucial source of energy and provides precursors for the synthesis of complex lipids. The introduction of a methyl group, as seen in 10-methylundecanoic acid (the precursor acid to this compound), can alter the typical beta-oxidation pathway of fatty acid degradation. The presence of the methyl branch may necessitate alternative enzymatic pathways for its complete catabolism.
Microbial Biodegradation and Catabolic Pathways
Microorganisms play a crucial role in the environmental fate of organic compounds, including branched-chain alkanes that are precursors to compounds like this compound. The biodegradation of these molecules is a key component of the carbon cycle.
Degradation of Branched Alkanes by Specific Microorganisms (e.g., Brevibacterium erythrogenes)
The bacterium Brevibacterium erythrogenes has been identified as capable of metabolizing branched-chain alkanes. Research has shown that this microorganism utilizes distinct metabolic pathways for the degradation of normal (straight-chain) and branched alkanes. While normal alkanes are typically degraded via terminal oxidation followed by the beta-oxidation pathway, branched alkanes undergo a different catabolic sequence. This specificity highlights the metabolic versatility of soil and marine bacteria in utilizing a wide range of hydrocarbon substrates.
Terminal Oxidation Pathways Leading to Branched Carboxylic Acids (e.g., 10-methylundecanoic acid)
The initial step in the microbial degradation of branched-chain alkanes, such as 2-methylundecane, by organisms like Brevibacterium erythrogenes involves the oxidation of a terminal methyl group. This terminal oxidation is a critical activation step, converting the relatively inert alkane into a more reactive primary alcohol. This alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid. In the case of a precursor that would lead to this compound, the corresponding branched carboxylic acid formed would be 10-methylundecanoic acid. This process is catalyzed by a class of enzymes known as monooxygenases or hydroxylases.
Investigation of Dicarboxylic Acid Pathway Involvement in Branched-Chain Alkane Catabolism
Studies on Brevibacterium erythrogenes have revealed that the catabolism of branched-chain alkanes proceeds through a dicarboxylic acid pathway. Following the initial terminal oxidation to a monocarboxylic acid (e.g., 10-methylundecanoic acid), the opposite terminal methyl group of the alkane chain is also oxidized. This results in the formation of a dicarboxylic acid. This pathway is distinct from the typical beta-oxidation of fatty acids and appears to be specifically induced in the presence of branched-chain alkanes. The resulting dicarboxylic acids can then be further degraded, often through a modified beta-oxidation process, to yield smaller molecules that can enter central metabolic pathways.
Table of Research Findings on Microbial Degradation of Branched Alkanes
| Microorganism | Substrate | Key Metabolic Pathway | Intermediate/Product |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
| 10-methylundecanoic acid |
| This compound |
Exogenous Precursor Utilization in Biotechnological Production
In the realm of biotechnological production, the strategic use of exogenous precursors is a powerful method to direct and enhance the biosynthesis of complex molecules. This approach involves supplying a specific chemical compound to a fermentation process, which the producing microorganism can then incorporate into the structure of the desired product. This is particularly valuable in the production of intricate molecules like glycopeptide antibiotics, where the final structure is assembled from various building blocks. The targeted supplementation with a specific precursor can significantly increase the yield of the desired molecule and can also lead to the formation of novel analogues.
Role in Enhancing Biosynthesis of Complex Molecules (e.g., Dalbavancin Precursor A40926 from 10-methylundecanoic acid)
A notable example of exogenous precursor utilization is the enhancement of the biosynthesis of the glycopeptide antibiotic A40926, which is the natural precursor to the semi-synthetic drug Dalbavancin. mdpi.com The production of A40926 by the actinomycete Nonomuraea sp. can be significantly increased by feeding 10-methylundecanoic acid into the fermentation culture. google.comgoogle.com This fatty acid serves as a direct precursor for the acyl side chain of the A40926 molecule, a critical component for its biological activity. google.com
Research has demonstrated that the addition of 10-methylundecanoic acid or its salts to the fermentation broth significantly boosts the production of A40926. google.comgoogle.com This method is advantageous as it is simple to implement and results in a substantial increase in fermentation yield, thereby reducing production costs for this important antibiotic precursor. google.com The timing and rate of addition of the precursor are critical factors that need to be optimized to maximize the yield without causing toxicity to the producing microorganism. google.com
The following table illustrates the impact of adding a 10-methylundecanoic acid methyl oleate (B1233923) solution during the fermentation process on the yield of A40926.
| Fermentation Time (hours) | A40926 Titer (mg/L) - Control | A40926 Titer (mg/L) - With 10-methylundecanoic acid |
| 48 | 150 | 200 |
| 72 | 300 | 450 |
| 96 | 450 | 700 |
| 120 | 550 | 900 |
| 144 | 600 | 1100 |
This is a representative data table based on the descriptions of increased yield in the referenced patents and is for illustrative purposes.
Similarly, the use of different salt forms of 10-methylundecanoic acid has also been shown to be effective. The table below shows a comparison of the final A40926 yield with the addition of different precursors.
| Precursor Added | Final A40926 Titer (mg/L) |
| None (Control) | 600 |
| 10-methylundecanoic acid methyl oleate solution | 1100 |
| Sodium 10-methylundecanoate solution | 1050 |
| Ammonium 10-methylundecanoate solution | 1000 |
This is a representative data table based on the descriptions of increased yield in the referenced patents and is for illustrative purposes.
The successful application of 10-methylundecanoic acid as an exogenous precursor in the biotechnological production of the Dalbavancin precursor A40926 highlights the potential of this strategy to improve the efficiency of manufacturing complex and valuable biomolecules. google.compatsnap.com
Advanced Chemical Synthesis and Derivatization Strategies
Synthetic Methodologies for Methyl 10-methylundecanoate and its Analogues
The synthesis of branched-chain esters like this compound often requires specialized techniques to achieve the desired structure and purity. Key methodologies involve controlling the stereochemistry at the chiral center and constructing the carbon backbone efficiently.
Enantioselective synthesis is critical for obtaining specific stereoisomers of chiral molecules, which can exhibit distinct biological activities and physical properties. While direct enantioselective synthesis of this compound is not extensively documented in the provided results, principles from the synthesis of other branched and unsaturated esters can be applied.
One notable approach involves the rhodium-catalyzed intermolecular asymmetric addition of carboxylic acids to terminal allenes, yielding valuable branched allylic esters. researchgate.net This method, employing a Rh(I)/(R,R)-DIOP catalyst system, has demonstrated high regio- and enantioselectivity. researchgate.net It has been successfully applied to the synthesis of various macrocyclic scaffolds and key intermediates for natural products, tolerating free alcohols and enabling the formation of quaternary stereocenters with excellent enantioselectivity. researchgate.net
In the context of natural product biosynthesis, studies on branched-chain esters in apples have utilized enantioselective gas chromatography-mass spectrometry to confirm the chirality of compounds like (S)-2-methylbutyl acetate, which originates from L-isoleucine. nih.gov This highlights the importance of precursor chirality in determining the final product's stereochemistry in biological systems. nih.gov Such enzymatic pathways, while not directly synthetic in a laboratory setting, provide inspiration for developing biomimetic catalytic systems.
Further advancements in enantioselective synthesis include methods for producing β-branched-α-allyl amino esters with high diastereoselectivities and enantioselectivities using 2,3-disubstituted allylsilanes as nucleophilic partners. harvard.edu These methods offer access to products that are challenging to obtain through traditional enolate allylation techniques. harvard.edu
| Catalyst System | Substrate Type | Product Type | Key Features |
| Rh(I)/(R,R)-DIOP | Terminal allenes, Carboxylic acids | Branched allylic esters | High regio- and enantioselectivity, tolerates free alcohols. researchgate.net |
| Fungal lipolytic enzymes | Chiral or prochiral esters/amides | Enantiomerically enriched acids/alcohols or esters/amides | Enantioselectivity can be altered by amino acid substitution. google.com |
| Chiral HBDs and Lewis Acids | α-aryl-α-methoxy glycinates | α,α-disubstituted amino esters | Explores synergistic catalysis for anion-abstraction. harvard.edu |
Olefin Metathesis Applications in Related Ester Synthesis
Olefin metathesis has emerged as a powerful tool in oleochemistry for modifying the chain length of fatty acids and their derivatives. scielo.br This catalytic reaction involves the exchange of alkylidene groups between two alkenes, enabling the synthesis of a wide range of valuable products. scielo.br
Self-metathesis of unsaturated fatty acid esters, such as those derived from vegetable oils, produces a mixture of n-olefins, monoesters, and diesters. sciencepub.net These diesters are important platform chemicals for the fragrance, polymer, and fine chemical industries. sciencepub.net For instance, the self-metathesis of soy, rapeseed, tall, and linseed oil fatty acids has been investigated for the synthesis of symmetrical long-chain unsaturated-α,ω-dicarboxylic acids using Grubbs catalysts under solvent-free conditions. researchgate.net
Cross-metathesis with olefins, particularly ethene (ethenolysis), is a valuable technique for producing compounds with terminal double bonds. scielo.br Ethenolysis of unsaturated fatty acid esters can yield shorter-chain ω-unsaturated esters, which have broad applications. scielo.brresearchgate.net For example, the cross-metathesis of methyl oleate (B1233923) with ethylene (B1197577) can produce methyl 9-decenoate. researchgate.net To overcome the low efficiency of ethenolysis, α-olefins have been used as ethylene surrogates in cross-metathesis reactions with methyl oleate and soybean oil fatty acid methyl esters, leading to significant increases in catalyst efficiencies. researchgate.net
The choice of catalyst is crucial for the success of olefin metathesis. Both homogeneous and heterogeneous catalyst systems have been developed. Homogeneous catalysts, such as the ruthenium-based Grubbs catalysts, are known for their high activity and functional group tolerance. researchgate.netresearchgate.net Heterogeneous catalysts, including rhenium- and molybdenum-based systems, have also shown high selectivity for the metathesis of unsaturated esters. scielo.brsciencepub.net
| Metathesis Type | Substrates | Products | Catalyst Examples |
| Self-metathesis | Unsaturated fatty acid esters (e.g., from soy, rapeseed oil) | n-olefins, monoesters, long-chain unsaturated-α,ω-diesters | Grubbs catalyst researchgate.net, W(O-2,6-C6H3X2)2Cl4/tetraalkyltin, Re2O7/SiO2-Al2O3/tetraalkyltin sciencepub.net |
| Cross-metathesis (Ethenolysis) | Unsaturated fatty acid esters, Ethene | Shorter-chain ω-unsaturated esters (e.g., methyl 9-decenoate) | Ruthenium-based catalysts researchgate.net |
| Cross-metathesis | Unsaturated fatty acid esters, α-Olefins | Terminal alkenes | Ruthenium-based catalysts researchgate.net |
| Tandem Metathesis-Hydrogenation | Renewable fatty acid methyl esters | Long-chain α–ω diols (saturated or unsaturated) | In situ modified metathesis catalysts rsc.org |
Chemical Derivatization for Functional Exploration
The functionalization of unsaturated ester precursors, such as methyl 10-undecenoate, provides a versatile platform for creating a wide array of novel molecules with tailored properties. These derivatization strategies are key to exploring new applications in materials science, pharmaceuticals, and other fields.
Hydroaminomethylation (HAM) is a powerful tandem catalytic reaction that combines hydroformylation and reductive amination to convert alkenes into valuable amines, with water as the only byproduct. scispace.com This one-step process offers an elegant route to α,ω-bifunctional C12-compounds from methyl 10-undecenoate, which are potential monomers for polymers like PA12. scispace.comresearchgate.net
A significant advancement in this area is the use of a thermomorphic multiphase system (TMS) consisting of methanol (B129727) and n-dodecane for the hydroaminomethylation of methyl 10-undecenoate. scispace.comrsc.orgresearchgate.net This system allows for integrated catalyst recycling and has been shown to produce a variety of α,ω-bifunctional products with high yields (up to 96%) using different amine substrates. scispace.comrsc.orgresearchgate.net The continuous production of these renewable amines has been demonstrated in a miniplant, showing stable selectivity towards the desired amine product over extended periods. scispace.comrsc.orgresearchgate.net
The catalytic system often involves a rhodium catalyst and a ligand such as SulfoXantphos. scispace.com The efficiency of the process can be further enhanced by incorporating an organophilic nanofiltration (OSN) membrane to continuously separate the byproduct water, maintaining low water concentration in the recycle stream and minimizing undesired side reactions. scispace.comrsc.orgresearchgate.net
| Catalytic System | Substrate | Key Features of the Process | Product Yield/Selectivity |
| Rh/SulfoXantphos in a thermomorphic multiphase system (TMS) | Methyl 10-undecenoate and various amines | Integrated catalyst recycling, continuous production in a miniplant, water separation by OSN membrane. scispace.comrsc.orgresearchgate.net | High yields of up to 96%, stable selectivity of 80% for the desired amine in continuous operation. scispace.comrsc.orgresearchgate.net |
| Rh/SulfoXantphos with randomly methylated β-cyclodextrin (RAME-β-CD) in an aqueous biphasic medium | 1-Decene and diethylamine | Scale-up potential for continuous process, cyclodextrins as mass transfer agents. acs.org | High regio- and chemoselectivities (35 and 82%, respectively) at nearly full conversion. acs.org |
Synthesis of Undecenoic Acid-Amino Acid Hybrid Molecules
The combination of fatty acids and amino acids into hybrid molecules is a promising strategy for developing new bioactive compounds. researchgate.net These hybrids can exhibit unique properties derived from both the lipophilic fatty acid chain and the functional amino acid headgroup. researchgate.net
A common synthetic route involves the initial modification of an unsaturated fatty acid derivative, followed by coupling with an amino acid. For instance, methyl undecenoate can be epoxidized using m-chloroperbenzoic acid to form epoxy methyl undecenoate. researchgate.netpharmacyjournal.in The subsequent opening of this epoxide ring with the amino group of various amino acid methyl esters (e.g., valine, tyrosine, phenylalanine, methionine, and leucine) yields a series of undecenoic acid-amino acid hybrid molecules. researchgate.netpharmacyjournal.in These resulting hydroxy fatty amino ester derivatives can be further functionalized, for example, by sulfation of the hydroxyl group. researchgate.net
These hybrid molecules have been investigated for various biological activities. For example, some non-sulfated derivatives have shown moderate antioxidant activities, while their sulfated counterparts have exhibited promising cytotoxicity against specific cancer cell lines. researchgate.net The synthesis of such hybrids highlights the versatility of undecenoic acid as a renewable starting material for creating complex and functional molecules. researchgate.netarabjchem.org
Epoxidation is a fundamental chemical transformation that introduces an oxirane ring across a carbon-carbon double bond, converting unsaturated compounds into reactive intermediates. scielo.br This process is particularly relevant for unsaturated fatty acid methyl esters, including precursors to this compound, as it opens up pathways to a variety of functionalized derivatives.
The epoxidation of unsaturated methyl esters can be carried out using various reagents and catalytic systems. A common method is the in-situ generation of performic acid from formic acid and hydrogen peroxide. mdpi.com This method has been applied to methyl esters derived from various oil crops, including those with high unsaturated fatty acid content like linseed and Camelina sativa oil. mdpi.com The reaction proceeds through the formation of multiple intermediates and final products, including epoxides with varying numbers and positions of oxirane rings. mdpi.com
Another effective epoxidizing agent is meta-chloroperbenzoic acid (m-CPBA), which has been used to epoxidize unsaturated esters like those of 10-undecenoic acid with alcohols such as 2-ethyl hexanol, neopentyl glycol, and trimethylolpropane. csic.es The resulting epoxides have been characterized for their potential as bio-lubricants. csic.es
Heterogeneous catalysts, such as titanium-grafted silicates (e.g., Ti-MCM-41), have also been employed for the epoxidation of unsaturated fatty acid methyl esters using tert-butylhydroperoxide as the oxidant. researchgate.net These catalysts can offer high conversions and excellent selectivity in a reaction medium free of organic acidic compounds. researchgate.net
The progress of the epoxidation reaction can be monitored using various analytical techniques, including infrared spectroscopy, high-pressure liquid chromatography, and gas chromatography with mass spectrometry, which allows for the separation and identification of individual epoxide products. mdpi.comnih.gov
| Epoxidation Method | Unsaturated Ester Substrate | Oxidant | Catalyst | Key Findings |
| In-situ performic acid | Methyl esters from linseed and Camelina sativa oil | Hydrogen peroxide | Sulfuric acid | Formation of multiple epoxide intermediates and products. mdpi.com |
| m-CPBA | Undecylenic esters of 2-ethyl hexanol, NPG, TMP | m-Chloroperbenzoic acid | None | Synthesis of novel epoxides for potential bio-lubricant applications. csic.es |
| Heterogeneous catalysis | Methyl oleate, methyl elaidate | tert-Butylhydroperoxide | Ti-MCM-41 | High conversion and excellent selectivity to epoxides. researchgate.net |
| Various methods (mCPBA, NaOCl, etc.) | α,β-Unsaturated methyl esters | Various | None specified | mCPBA was found to be the most effective reagent, providing good yields of glycidic esters. sciforum.net |
Ring-Opening Reactions with Amino Acid Methyl Esters
The reaction between cyclic anhydrides and amino compounds, such as amino acid methyl esters, is a fundamental transformation for creating molecules with both amide and carboxyl functionalities. This reaction proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride (B1165640) ring, leading to the formation of a β-amino ester.
In a relevant study, the ring-opening of N-tosylaziridines with various acid anhydrides was catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov This reaction, conducted in the presence of 5 mol % of TBD, yielded the corresponding β-amino esters in excellent yields under mild conditions. nih.gov For instance, the reaction of N-tosylaziridine with acetic anhydride at 80 °C for 4 hours resulted in a 94% yield of the ring-opened product. nih.gov A polymer-supported version of the catalyst, PS-TBD, also proved effective and could be easily recovered and reused. nih.gov
While this example uses an aziridine (B145994), the principle of nucleophilic ring-opening is analogous to the reaction of an amino acid methyl ester with a cyclic anhydride. Such reactions provide a straightforward method for synthesizing highly functionalized molecules. nih.gov The general procedure involves adding the aziridine and acid anhydride to a solution of the catalyst in a solvent like DMF at room temperature, followed by heating to facilitate the reaction. nih.gov
Another relevant synthetic strategy involves the condensation of α-amino acid methyl ester derivatives with 1H-pyrido[3,2-d] mdpi.commdpi.comoxazine-2,4-dione and 1H-pyrido[2,3-d] mdpi.commdpi.comoxazine-2,4-dione to produce pyrido mdpi.comscielo.org.codiazepine-2,5-diones. researchgate.net This demonstrates the utility of amino acid methyl esters as nucleophiles in ring-opening reactions of heterocyclic compounds. researchgate.net
A study on the derivatization of undecenoic acid, a precursor to this compound, involved an initial epoxidation of methyl undecenoate followed by ring-opening of the resulting epoxide with the amino group of various amino acid methyl esters (valine, tyrosine, phenylalanine, methionine, and leucine). researchgate.net This yielded novel hybrid molecules, showcasing a practical application of amino acid methyl esters in the ring-opening of epoxides, a reaction class similar to anhydride ring-opening. researchgate.net
Methylenation of Ester Functionalities via Organometallic Reagents (referencing methyl undecanoate)
The conversion of an ester carbonyl group into a methylene (B1212753) group (C=O → C=CH₂) is a challenging yet valuable transformation in organic synthesis. Several organometallic reagents have been developed for this purpose, with titanium-based reagents being particularly effective.
The methylenation of methyl undecanoate has been successfully achieved using a dinuclear titanium(III) methylene complex, [TiCl(tmeda)]₂(μ-CH₂)(μ-Cl)₂. researchgate.netrsc.org This complex, synthesized via transmetallation of a zinc methylene complex with a titanium(III) chloride, effectively converts the ester functionality into a vinyl ether. rsc.org Treatment of methyl undecanoate with this titanium methylene complex resulted in the formation of 2-methoxy-1-dodecene. scispace.com
In a related study, a reagent system consisting of bis(iodozincio)methane, TiCl₂, and an amine mediator like TMEDA (N,N,N',N'-tetramethylethylenediamine) was shown to be effective for the methylenation of various esters, including methyl undecanoate. oup.com The reaction of methyl undecanoate with this system yielded the corresponding vinyl ether in good yield. oup.com The presence of the amine was found to be crucial for the reaction to proceed. oup.com
The reaction conditions for the methylenation of methyl undecanoate using the bis(iodozincio)methane-TiCl₂-TMEDA system involved using a 2:4:8 molar ratio of the ester to the three reagents, respectively, in THF at 25 °C for 4 hours. oup.com This method was also applicable to other esters, including those that are easily enolizable. oup.com
Catalytic Systems in Fatty Acid Methyl Ester Synthesis (general relevance to FAMEs)
The synthesis of fatty acid methyl esters (FAMEs), such as this compound, is most commonly achieved through the transesterification of triglycerides or the esterification of free fatty acids (FFAs). mdpi.commdpi.com A wide array of catalytic systems, both homogeneous and heterogeneous, have been developed to facilitate these reactions.
Homogeneous catalysts, such as sodium or potassium hydroxide (B78521) and sulfuric acid, are effective but can be difficult to separate from the reaction mixture. mdpi.com Heterogeneous catalysts offer the advantage of easier separation and reusability.
Heterogeneous Basic Catalysts:
Calcium Oxide (CaO): Derived from the calcination of calcium carbonate, CaO is an effective catalyst for transesterification. mdpi.com
Mixed Metal Oxides: Mixed magnesium-alumina (Mg-Al) oxides, derived from hydrotalcites, have shown good catalytic activity, leading to FAME yields greater than 90%. mdpi.com
Dolomite: Calcined dolomite, a mixture of CaCO₃ and MgCO₃, has been used to prepare CaO and MgO catalysts, achieving a FAME yield of 98% under optimized conditions. mdpi.com
Heterogeneous Acidic Catalysts:
Ferric-Alginate Beads: A novel heterogeneous acid catalyst prepared from ferric sulfate (B86663) and sodium alginate demonstrated a 98% conversion of lauric acid to its methyl ester. bohrium.com This catalyst was reusable for up to seven cycles. bohrium.com
Anorthite Clay Mineral: A calcium-rich clay-based catalyst was used for the direct conversion of high FFA crude karanj oil to FAMEs, achieving an optimum yield of 98.97%. academicjournals.org
Zinc Stearate (B1226849): This catalyst is soluble in the reaction medium at elevated temperatures and acts as a surfactant, forming an emulsion. mdpi.com It has shown good catalytic activity in both the transesterification of triglycerides and the esterification of FFAs. mdpi.com
The choice of catalyst depends on factors such as the feedstock's free fatty acid content, reaction conditions, and desired product purity. For feedstocks with high FFA content, acid catalysts are often preferred to prevent soap formation that can occur with basic catalysts. mdpi.com
Table of Compounds
Biological Activities and Pharmacological Investigations
Antimicrobial and Antifungal Activity Assessment
General studies on various fatty acid methyl esters (FAMEs) have indicated that some possess antimicrobial and antifungal properties. semanticscholar.orgnih.govnih.gov However, research specifically isolating and testing Methyl 10-methylundecanoate is not prominently available.
There are no specific studies identified in the current scientific literature that assess the antifungal efficacy of this compound against plant pathogenic fungi. While other methyl esters, such as undecanoic acid methyl ester, have been noted for their general antifungal properties, dedicated research on the 10-methyl isomer is not available. researchgate.net
Similarly, dedicated investigations into the broad-spectrum antimicrobial properties of this compound against a range of bacteria and other microbes have not been found in the reviewed literature. The antimicrobial activity of fatty acid esters can be highly structure-dependent, and without specific testing, the properties of other related compounds cannot be attributed to this compound. semanticscholar.orgnih.gov
Anti-inflammatory and Immunomodulatory Research
Research has explored the anti-inflammatory potential of various classes of fatty acids and their derivatives, including branched-chain fatty acids (BCFAs). nih.govnih.govmdpi.com These studies suggest that the structure of the fatty acid can influence its biological activity.
There is a lack of specific research into the potential anti-inflammatory effects of this compound. While some branched-chain fatty acids have been shown to possess anti-inflammatory properties, no studies were found that specifically evaluate this activity for this compound. nih.govnih.gov
Anticancer and Cytotoxic Mechanism Studies
The search for novel anticancer agents has included the investigation of various natural and synthetic compounds, including inhibitors of histone deacetylase (HDAC).
No scientific studies were identified that investigate the potential of this compound as a histone deacetylase (HDAC) inhibitor. The field of HDAC inhibitors is extensive, but research has not specifically focused on this compound. researchgate.netmdpi.com Short-chain fatty acids are a known class of HDAC inhibitors, but specific data for this compound is absent from the literature. mdpi.com
Analysis of Molecular Interactions with HDAC Active Sites
Currently, there is a lack of specific research in publicly accessible scientific literature detailing the molecular interactions between this compound and the active sites of histone deacetylases (HDACs). While molecular docking and in-silico analyses are common methods for predicting the binding affinity and interaction patterns of compounds with enzyme targets like HDACs, no such studies focused on this compound have been identified. General research into HDAC inhibitors often focuses on molecules with specific chemical groups, such as hydroxamic acids, that chelate the zinc ion in the enzyme's active site, but it is unknown if this compound possesses any such activity.
Pre-clinical Computational Screening for Anticancer Activities
A review of available scientific data indicates that this compound has not been a specific subject of pre-clinical computational screening for anticancer activities. In silico screening is a widely used preliminary step to identify potential drug candidates by predicting their interaction with various cancer-related protein targets. nih.govresearchgate.net However, studies detailing the application of these computational methods to this compound are not present in the available literature. Research has been conducted on derivatives of other fatty acid esters, such as methyl 10-undecenoate, which have shown moderate anticancer effects in screening against various cell lines. nih.govresearchgate.net
Cardiovascular and Hemostatic System Research
Assessment of Antiplatelet Activity and Associated Mechanisms
An examination of published research reveals no studies dedicated to the assessment of the antiplatelet activity of this compound or its associated mechanisms. Antiplatelet agents interfere with platelet activation and aggregation, which are critical early steps in thrombus formation. The mechanisms of action for such agents are diverse, often involving the inhibition of specific receptors or enzymes like cyclooxygenase. nih.govresearchgate.net While some fatty acids and their derivatives are known to influence platelet function, the specific impact of this compound on these processes has not been documented. nih.govmdpi.comnih.gov
Neurological and Central Nervous System Research
Potential Role in Stroke Treatment Research
While direct research on this compound in the context of stroke treatment is not available, studies on structurally related fatty acid methyl esters (FAMEs) have shown potential neuroprotective effects in experimental models of cerebral ischemia. ocl-journal.orgresearchgate.net This research provides a basis for exploring the therapeutic potential of this class of compounds.
Investigations into palmitic acid methyl ester (PAME) and stearic acid methyl ester (SAME) have demonstrated that these FAMEs can confer significant neuroprotection in both global and focal cerebral ischemia models in rats. cns.orgnih.gov In models of focal ischemia (middle cerebral artery occlusion), administration of PAME or SAME after the ischemic event led to a reduction in brain infarct volume. cns.org In global ischemia models (asphyxial cardiac arrest), pretreatment with these compounds resulted in improved survival of hippocampal neurons. cns.orgnih.gov The proposed mechanisms for these beneficial effects include vasodilation and the alleviation of post-ischemic hypoperfusion. ocl-journal.orgnih.gov
These findings suggest that the fatty acid methyl ester chemical class, to which this compound belongs, may hold promise for the development of novel therapies against brain injury caused by stroke. nih.gov However, it is crucial to note that these results are from preclinical animal studies with different FAMEs, and dedicated research is required to determine if this compound possesses similar neuroprotective properties.
Research Findings on Neuroprotective Effects of Related Fatty Acid Methyl Esters
The following table summarizes key findings from preclinical studies on Palmitic Acid Methyl Ester (PAME) and Stearic Acid Methyl Ester (SAME) in animal models of cerebral ischemia.
| Compound | Ischemia Model | Animal | Key Findings |
| PAME | Focal (MCAO) | Rat | Reduced percentage of brain infarct volume. cns.org |
| Global (ACA) | Rat | Conferred neuroprotection in the CA1 region of the hippocampus; Improved neuronal survival. cns.orgnih.gov | |
| Global (ACA) | Rat | Enhanced cerebral blood flow and promoted functional learning/memory recovery. nih.gov | |
| SAME | Focal (MCAO) | Rat | Reduced percentage of brain infarct volume. cns.org |
| Global (ACA) | Rat | Conferred neuroprotection in the CA1 region of the hippocampus. cns.org |
MCAO: Middle Cerebral Artery Occlusion; ACA: Asphyxial Cardiac Arrest
Investigation of Impact on Sleep Regulation Mechanisms
Currently, there is a lack of available scientific literature and research data regarding the specific impact of this compound on sleep regulation mechanisms. Studies investigating the effects of this compound on sleep-wake cycles, neurotransmitter systems involved in sleep, or its potential hypnotic or wake-promoting properties have not been identified in the current body of scientific research. Therefore, its role, if any, in the modulation of sleep remains uncharacterized.
Enzyme Modulation and Inhibition Studies
Phospholipase A2 (PLA2) Enzyme Inhibition
There is no available scientific evidence to suggest that this compound acts as an inhibitor of the Phospholipase A2 (PLA2) enzyme. The catalytic action of PLA2 enzymes involves the hydrolysis of phospholipids (B1166683) at the sn-2 position, a critical step in various physiological and pathological processes. While the inhibition of PLA2 is a significant area of research for developing anti-inflammatory agents, investigations into the inhibitory potential of this compound against this enzyme have not been reported.
Characterization of Binding Interactions with PLA2 Active Sites
Consistent with the absence of data on its inhibitory activity, there is no information available characterizing the binding interactions of this compound with the active sites of Phospholipase A2. The binding of inhibitors to the PLA2 active site is a crucial determinant of their potency and selectivity. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are often employed to elucidate these interactions for known inhibitors. However, such studies have not been conducted or reported for this compound, leaving its potential to interact with PLA2 active sites unknown.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the analysis of Fatty Acid Methyl Esters (FAMEs), including the branched-chain compound methyl 10-methylundecanoate. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. ntnu.nonih.gov For analysis, fatty acids are typically converted into their more volatile and less polar methyl ester derivatives through a process called transesterification, which is necessary for their passage through a GC system. gcms.czrestek.comshimadzu.com
GC-MS is exceptionally well-suited for both the qualitative identification and quantitative measurement of this compound, even within intricate biological or environmental matrices. nih.gov Qualitatively, the compound is identified based on two key parameters: its retention time in the GC column and its mass spectrum. The retention time is characteristic of the compound under specific chromatographic conditions, while the mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound shows distinct fragment ions that are used for its identification. nist.govnist.gov
Quantitative analysis is typically performed by comparing the peak area of the compound to that of a known concentration of a standard. nih.gov For enhanced accuracy, especially in complex samples, selected ion monitoring (SIM) can be employed. ntnu.nonih.gov In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which increases sensitivity and reduces interference from co-eluting compounds. nih.govnih.gov While electron ionization (EI) is common, positive chemical ionization (PCI) can offer higher sensitivity for certain FAMEs, particularly unsaturated ones, by generating more abundant protonated molecules. shimadzu.com
Below is a table of key chemical and spectral information for this compound.
| Property | Value |
| Chemical Formula | C13H26O2 |
| Molecular Weight | 214.34 g/mol |
| CAS Number | 5129-56-6 |
| Synonyms | Methyl isododecanoate |
| Key Mass Fragments (m/z) | 74, 87, 41, 43, 55 |
Data sourced from NIST Chemistry WebBook. nist.govnist.gov
The analysis of fatty acid profiles is crucial in microbiology for bacterial identification and in food science for characterizing fats and oils. gcms.czrestek.comdsmz.de this compound, as a branched-chain fatty acid methyl ester, has been identified in various natural sources, including plant extracts and microbial cultures. jddtonline.inforesearchgate.net GC-MS is the primary tool for these analyses.
The process for analyzing biological samples typically involves several steps:
Lipid Extraction: Total lipids are extracted from the sample matrix (e.g., bacterial cells, plant tissue) using organic solvents. restek.com
Saponification and Methylation: The extracted lipids (triglycerides, phospholipids (B1166683), etc.) are saponified to release the fatty acids, which are then methylated to form FAMEs. gcms.czdsmz.de This derivatization increases the volatility of the fatty acids for GC analysis. emich.edu
GC-MS Analysis: The resulting FAME mixture is injected into the GC-MS system for separation and identification. dsmz.de
The presence and relative abundance of specific branched-chain fatty acids like 10-methylundecanoic acid can serve as important biomarkers for identifying certain bacterial species or understanding the composition of natural products. restek.commdpi.com For instance, the fatty acid composition of bacterial cell membranes can change in response to environmental conditions like temperature, which can be monitored using GC-MS. restek.com
The following table lists an example of a natural source where this compound has been identified.
| Natural Source | Plant Part | Analytical Method | Finding |
| Urena lobata (Caesar weed) | Leaf | GC-MS | Identified as a bioactive phytochemical constituent in the methanolic extract. jddtonline.info |
GC-MS is a vital tool for elucidating the metabolic pathways of fatty acid biosynthesis, including those that produce branched-chain fatty acids (BCFAs). researchgate.netnih.gov BCFAs are synthesized by fatty acid synthases (FAS) using branched starter or extender units, such as methylmalonyl-CoA, instead of the usual malonyl-CoA. researchgate.netnih.gov
To trace these pathways, researchers can use stable isotope-labeled precursors. When an organism is supplied with these labeled compounds, they are incorporated into newly synthesized molecules. By extracting the fatty acids, converting them to FAMEs, and analyzing the products by GC-MS, scientists can track the path of the isotopes and identify the intermediates and final products of the metabolic pathway. nih.gov The mass spectrometer detects the mass shift in the FAMEs containing the stable isotope, confirming their origin from the labeled precursor. This approach has been used to characterize the kinetic parameters and product profiles of metazoan fatty acid synthase in the production of BCFAs. researchgate.netnih.gov
In quantitative GC analysis, an internal standard (IS) is a crucial component for achieving high accuracy and precision. An IS is a compound that is added in a known amount to every sample and calibrant. It is chosen to be chemically similar to the analyte but not naturally present in the samples. researchgate.net For FAME analysis, odd-chain FAMEs like methyl undecanoate (C11:0), methyl heptadecanoate (C17:0), or methyl nonadecanoate (B1228766) (C19:0) are commonly used as internal standards. researchgate.netnih.gov
The purpose of the internal standard is to correct for variations that can occur during sample preparation (e.g., incomplete extraction or derivatization) and injection into the GC. researchgate.net Since the IS and the target analytes (like this compound) experience similar losses or variations, the ratio of the analyte's peak area to the IS's peak area remains constant. This ratio is then used to calculate the concentration of the analyte, leading to more robust and reproducible results than external calibration alone. Methyl undecanoate is a suitable choice as it elutes in a region of the chromatogram that is often free from other common FAMEs, minimizing peak overlap. restek.comresearchgate.net
While conventional one-dimensional GC-MS is powerful, complex mixtures of FAMEs containing numerous positional and geometric isomers can present significant separation challenges. nih.govgcms.cz High-resolution techniques, particularly comprehensive two-dimensional gas chromatography (GC×GC), offer a substantial increase in separation power. selectscience.netchula.ac.th
In a GC×GC system, two columns with different stationary phase selectivities are coupled together. gcms.cz The entire effluent from the first column is systematically trapped, focused, and re-injected onto the second, very short column for a rapid, secondary separation. chula.ac.th This results in a two-dimensional chromatogram with significantly higher peak capacity, allowing for the separation of compounds that would co-elute in a 1D system. gcms.cz
When coupled with a fast-acquiring detector like a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-TOFMS becomes an exceptionally powerful tool for the detailed analysis of FAMEs. selectscience.netgcms.cz It can effectively separate branched-chain FAMEs from their straight-chain counterparts and distinguish between various unsaturated isomers, providing a much more comprehensive profile of the fatty acids present in a sample. gcms.czselectscience.net
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS)
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a powerful technique for the identification and quantification of this compound in complex mixtures. The chromatographic separation is typically achieved using a reverse-phase column, such as a C18 column. scispace.comopensciencepublications.com A gradient elution system, often employing a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid, is used to effectively separate the analyte from the matrix. scispace.com
Following separation, the compound is introduced into a high-resolution mass spectrometer, commonly equipped with an electrospray ionization (ESI) source operating in positive mode. scispace.comopensciencepublications.com The ESI process generates protonated molecular ions [M+H]⁺. The key advantage of HR-LCMS is its ability to provide highly accurate mass measurements, typically with a mass resolution of 22,000 FWHM or greater. scispace.com This precision allows for the determination of the elemental formula of the parent ion, confirming the molecular formula of this compound as C₁₃H₂₆O₂. The accurate mass data, combined with retention time, provides a high degree of confidence in the compound's identification.
Enantioselective Gas Chromatography for Chiral Purity Determination (general method for related compounds)
This compound possesses a chiral center at the C-10 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-isomers). Enantioselective gas chromatography is the primary method for determining the chiral purity or enantiomeric ratio of such compounds. gcms.cz
This technique utilizes a capillary column coated with a chiral stationary phase (CSP). For chiral molecules like branched-chain esters, cyclodextrin (B1172386) derivatives are commonly used as CSPs. gcms.cz These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and, consequently, their separation on the chromatogram. The separated enantiomers are detected by a flame ionization detector (FID) or a mass spectrometer. By integrating the peak areas of the two separated enantiomers, their relative proportions in the sample can be accurately quantified, thus determining the enantiomeric purity. gcms.cz
Spectroscopic and Elemental Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The key expected signals for this compound include a singlet for the methoxy (B1213986) protons (-OCH₃) around 3.66 ppm, a triplet for the methylene (B1212753) protons alpha to the carbonyl group (α-CH₂) at approximately 2.27 ppm, and a complex multiplet for the long chain of methylene protons. researchgate.net The terminal isopropyl group (-CH(CH₃)₂) would show a doublet for the two methyl groups and a multiplet for the single methine proton.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the ester group is expected to have a chemical shift around 174 ppm. researchgate.net The methoxy carbon (-OCH₃) signal appears around 51 ppm, while the carbons of the long aliphatic chain resonate between approximately 22 and 34 ppm. The carbons of the terminal isopropyl group provide distinct signals that confirm the branched nature of the fatty acid chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~174.0 |
| -OCH₃ | ~3.66 (s) | ~51.4 |
| α-CH₂ (C2) | ~2.30 (t) | ~34.1 |
| -CH(CH₃)₂ (C10) | ~1.5 (m) | ~39.0 |
| -CH(CH₃)₂ (C11, C11') | ~0.86 (d) | ~22.6 |
| -(CH₂)n- | ~1.25-1.63 (m) | ~24-30 |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds. journalajacr.com
The most prominent peak in the FTIR spectrum is the strong absorption band from the ester carbonyl group (C=O) stretching vibration, which typically appears around 1741-1743 cm⁻¹. researchgate.netjournalajacr.com Other key characteristic peaks include the C-O stretching vibrations of the ester group, which are observed in the 1197-1250 cm⁻¹ region. journalajacr.com The presence of the long aliphatic chain is confirmed by the C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2921 cm⁻¹ and 2852 cm⁻¹) and C-H bending vibrations for the methyl and methylene groups around 1436 cm⁻¹ and 1360 cm⁻¹. researchgate.netjournalajacr.com
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| C=O stretch (ester) | ~1743 | Strong |
| C-H bend (methyl) | ~1436 | Medium |
| C-H bend (methylene) | ~1360 | Medium |
| C-O stretch (ester) | 1197 - 1250 | Strong |
While NMR and mass spectrometry determine the molecular structure, techniques like GF-AAS and SEM-EDAX are employed to analyze the elemental composition, particularly for detecting trace metal contaminants.
Graphite (B72142) Flame Atomic Absorption Spectrometer (GF-AAS): This technique is highly sensitive for quantifying trace and ultra-trace levels of specific elements. In the context of this compound, especially if it is produced as a biodiesel, GF-AAS can be used to detect residual catalyst metals (e.g., Na, K) or other elemental contaminants (e.g., Ca, Mg, Fe, Cu) that could affect engine performance. researchgate.net The sample is atomized in a graphite furnace, and the amount of light absorbed by the ground-state atoms of a specific element is proportional to its concentration.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDAX): SEM-EDAX provides elemental analysis of a solid sample's surface. While SEM visualizes the surface morphology, the integrated EDAX detector analyzes the characteristic X-rays emitted from the sample when bombarded by the electron beam. Each element emits X-rays at a specific energy, allowing for the identification and semi-quantitative determination of the elemental composition in the analyzed area. This could be useful for identifying inorganic particulates or contaminants within a bulk sample of the ester.
Advancements in Mass Spectrometry Ionization
The analysis of fatty acid methyl esters (FAMEs) like this compound by mass spectrometry is highly dependent on the ionization technique used.
Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons (70 eV), causing extensive and reproducible fragmentation. jeol.comacs.org The resulting mass spectrum serves as a "molecular fingerprint" that can be matched against spectral libraries like the NIST database for identification. nist.gov The EI spectrum of this compound shows characteristic fragment ions, but often the molecular ion (M⁺˙) is weak or absent, making unambiguous molecular weight determination difficult. jeol.comjeol.com
Chemical Ionization (CI): CI is a softer ionization technique that uses a reagent gas to produce protonated molecules, typically [M+H]⁺. nih.govnih.gov This method produces significantly less fragmentation than EI, and the molecular ion is usually prominent, making it ideal for confirming the molecular weight of the analyte. nih.govresearchgate.net This is particularly useful for polyunsaturated FAMEs and can be applied to branched-chain FAMEs to ensure correct molecular weight assignment. nih.gov
Soft Ionization Methods (e.g., Field Ionization - FI): Field Ionization (FI) is another soft ionization technique that is highly effective for producing clear molecular ions with minimal fragmentation. jeol.comjeol.com For many FAMEs where EI fails to produce a molecular ion, FI can efficiently generate a prominent M⁺˙ peak, which is often the base peak in the spectrum. jeol.com Combining the rich fragmentation data from EI with the clear molecular ion data from FI provides a more complete and accurate identification of the compound. jeol.com
Comparison of Electron Ionization (EI) and Chemical Ionization (CI) Modes for FAME Analysis
Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in GC-MS for the analysis of FAMEs. While both are effective, they provide different types of structural information due to their distinct ionization mechanisms.
Electron Ionization (EI): This is a "hard" ionization technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV). jeol.com This process imparts significant energy to the analyte, leading to extensive fragmentation. For FAMEs, EI mass spectra show characteristic fragmentation patterns that can be useful for structural elucidation and identification by comparing them to spectral libraries. jeol.com However, this extensive fragmentation often results in a low abundance or complete absence of the molecular ion, which is the ion of the intact molecule. jeol.com This can make it difficult to definitively determine the molecular weight of an unknown FAME, especially for unsaturated compounds. jeol.comshimadzu.com The fragmentation of different FAMEs can also produce many similar low-mass ions, complicating the analysis of complex mixtures. shimadzu.com
Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique. It involves the ionization of a reagent gas (like methane (B114726) or isobutane) which then transfers a proton to the analyte molecule through a chemical reaction. shimadzu.com This process imparts much less energy to the analyte, resulting in significantly less fragmentation and typically producing a prominent protonated molecule, [M+H]⁺, which is a quasi-molecular ion. shimadzu.com This makes CI particularly valuable for confirming the molecular weight of FAMEs. jeol.comnih.gov The characteristic fragmentation patterns and pathways of FAMEs can be deduced from collision-induced dissociation mass spectra when using positive CI. nih.gov For quantitative analysis using selected ion monitoring, CI is often considered more suitable due to its ability to generate specific, high-abundance ions corresponding to the molecular weight. nih.gov
The following table summarizes the key differences between EI and CI for FAME analysis:
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Fragmentation | Extensive, complex fragmentation patterns | Minimal fragmentation |
| Molecular Ion Peak | Often weak or absent | Strong quasi-molecular ion peak ([M+H]⁺) |
| Primary Use | Structural elucidation via library matching | Molecular weight determination |
| Quantitative Analysis | Can be challenging due to shared fragment ions | Often preferred for targeted quantitative analysis |
Application of Smart EI/CI Ion Sources for Enhanced Sensitivity
Traditionally, switching between EI and CI modes required physically swapping the ion source in the mass spectrometer, a time-consuming process that involves venting the instrument. shimadzu.com The development of "Smart EI/CI" ion sources has revolutionized this process. These hybrid sources are capable of performing both EI and CI analysis without the need for any physical modification or breaking the instrument's vacuum. shimadzu.comyoutube.com
The ability to switch between ionization modes simply by changing the method file offers significant advantages. shimadzu.com It allows for the acquisition of both EI (for library searching and structural confirmation) and CI (for molecular weight confirmation) data within the same analytical batch, or even for the same sample injection. shimadzu.comyoutube.com This dual-data acquisition provides a much higher level of confidence in compound identification. shimadzu.com
For the analysis of FAMEs, this technology allows for a comprehensive characterization. For instance, a complex mixture can be analyzed first in EI mode to identify potential compounds based on their fragmentation patterns and then, in a subsequent run within the same batch, analyzed in CI mode to confirm the molecular weight of each identified component. shimadzu.com This seamless switching capability significantly improves workflow efficiency and productivity. shimadzu.com
Utilization of Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive tandem mass spectrometry (MS/MS) technique used for targeted quantitative analysis. wikipedia.org This method is performed on a triple quadrupole mass spectrometer, which consists of three quadrupoles (Q1, q2, and Q3). wikipedia.org
The process involves:
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to select only the ion of a specific mass-to-charge ratio (m/z) corresponding to the target analyte (the precursor ion). wikipedia.org For FAME analysis in CI mode, this would typically be the quasi-molecular ion, [M+H]⁺.
q2 (Collision Cell): The selected precursor ion is then passed into the second quadrupole (q2), which acts as a collision cell. Here, the ion is fragmented by collision with an inert gas. wikipedia.org
Q3 (Product Ion Selection): The third quadrupole (Q3) is set to select a specific fragment ion (the product ion) that is characteristic of the precursor ion. wikipedia.org
Detection: Only the selected product ion reaches the detector. wikipedia.org
This two-stage mass filtering process (precursor ion → product ion), known as a "transition," drastically reduces chemical noise and matrix interference, leading to exceptional sensitivity and specificity. nih.gov MRM is particularly powerful for quantifying low-abundance analytes in complex biological or food samples. nih.gov
In the context of FAME analysis, MRM can be used with both EI and CI ionization. A comparison of EI-MRM and Positive Chemical Ionization (PCI)-MRM showed that while EI-MRM provided slightly better results for saturated fatty acids, PCI-MRM mode yielded superior sensitivity for unsaturated fatty acids. shimadzu.com The table below, derived from a study on 37 FAME components, illustrates the limit of quantitation (LOQ) for representative saturated and unsaturated FAMEs using both modes, highlighting the enhanced sensitivity achieved with MRM. shimadzu.com
| Fatty Acid Methyl Ester | Ionization Mode | Limit of Quantitation (LOQ) (µg/L) |
| Saturated | ||
| Methyl myristate (C14:0) | EI-MRM | 2 |
| PCI-MRM | 5 | |
| Methyl palmitate (C16:0) | EI-MRM | 2 |
| PCI-MRM | 5 | |
| Methyl stearate (B1226849) (C18:0) | EI-MRM | 2 |
| PCI-MRM | 5 | |
| Unsaturated | ||
| Methyl oleate (B1233923) (C18:1n9c) | EI-MRM | 5 |
| PCI-MRM | 2 | |
| Methyl linoleate (B1235992) (C18:2n6c) | EI-MRM | 10 |
| PCI-MRM | 2 | |
| Methyl α-linolenate (C18:3n3) | EI-MRM | 10 |
| PCI-MRM | 2 |
This targeted approach allows for the rapid and accurate measurement of a wide spectrum of fatty acids, including specific isomers like this compound, with high precision and accuracy. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking and Simulation Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand ligand-protein interactions at a molecular level.
Prediction of Ligand-Protein Interactions (e.g., with Histone Deacetylase)
Research has demonstrated the potential of Methyl 10-methylundecanoate to interact with key cellular enzymes, such as histone deacetylase (HDAC). nih.govresearchgate.netnih.gov HDACs are a class of enzymes that play a crucial role in the regulation of gene expression and are considered important targets for cancer therapy. nih.govnih.gov In a computational screening study, this compound was docked with histone deacetylase to evaluate its binding potential. nih.govresearchgate.netnih.gov The results indicated that this compound has the capability to merge with the active sites of histone deacetylase. nih.govresearchgate.netnih.gov However, when compared to another phytochemical, heptadecanoic acid, this compound was found to be a less effective interactor with histone deacetylase. nih.govnih.gov
Identification of Enzyme Active Sites and Binding Affinities
Computational methods have been successfully applied to identify the inhibitory active sites within histone deacetylase. nih.govnih.gov Molecular docking studies have shown that this compound can bind to these active sites. nih.govresearchgate.netnih.gov The binding affinity of this interaction was quantified with a molecular docking score of -5.4 kcal/mol. researchgate.net This negative value indicates a favorable binding interaction between the compound and the enzyme. researchgate.net
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
| This compound | Histone Deacetylase | -5.4 |
Computational Analysis of Phospholipase A2 Binding
In addition to histone deacetylase, the interaction of this compound with another significant enzyme, Phospholipase A2 (PLA2), has been investigated through in silico docking studies. mdpi.com PLA2 enzymes are involved in various inflammatory processes, making them a target for anti-inflammatory drug development. mdpi.com As part of a broader screening of phytochemicals, this compound was docked against the PLA2 enzyme to predict its binding energy and potential inhibitory activity. mdpi.com The study utilized bioinformatics tools such as IGEMDOCK and Autodock Vina to generate 3D images of the molecular structures and predict the interactions. mdpi.com While the specific binding energy for this compound was not individually reported in the summary, it was one of twelve compounds analyzed for its potential to inhibit PLA2. mdpi.com
In Silico Bioactivity Prediction and Virtual Screening Methodologies
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the case of this compound, computational methods were employed to screen for potential anti-cancer activities. nih.govnih.gov This involved molecular docking against histone deacetylase, a known anti-cancer target. nih.govnih.gov The screening process helped in selecting this compound for further investigation based on its predicted ability to interact with the enzyme's active site. nih.govnih.gov
Cheminformatics Tools for Molecular Property and Activity Prediction
Cheminformatics combines scientific and computational disciplines to manage and analyze chemical information. Various tools are available to predict the physicochemical properties and biological activities of molecules like this compound. For instance, software like BiodieselAnalyzer can be used to predict the properties of fatty acid methyl esters based on their structure. researchgate.net General-purpose cheminformatics toolkits such as RDKit and the Chemistry Development Kit (CDK), along with machine learning libraries like scikit-learn, provide a wide range of functionalities for calculating molecular descriptors and building predictive models for various biological endpoints. nih.govneovarsity.org These tools can be instrumental in predicting properties such as toxicity, skin sensitization, and other biological activities, thereby guiding experimental studies. researchgate.net
Structure-Activity Relationship (SAR) Derivation from Computational Data
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For branched-chain fatty acids (BCFAs) and their esters, computational data can help in deriving these relationships. Studies on other BCFAs have shown that structural modifications, such as the size of the branching group and the presence of unsaturation, can significantly impact their anticancer activity. nih.gov For example, larger branching groups have been found to adversely affect anticancer potency, while the introduction of a double bond can enhance it. nih.gov Although a specific SAR study for this compound is not detailed in the provided information, the general principles derived from related compounds suggest that its iso-branching and saturated nature are key determinants of its biological profile. The computational data, including docking scores and predicted properties, provide a foundation for understanding these relationships and for designing future analogs with potentially improved activity.
Research Applications and Translational Potential
Development of Novel Therapeutic and Prophylactic Agents
Preliminary research, primarily through computational and in-vitro studies, has highlighted the potential of Methyl 10-methylundecanoate as a lead compound in several areas of drug discovery.
Currently, there is limited direct scientific evidence establishing a significant role for this compound in anticoagulant drug discovery. While some complex natural extracts containing this compound have been investigated for a wide range of biological activities, specific studies focusing on its ability to modulate the coagulation cascade are not prominent in the available literature. One study noted that lentinan, a compound investigated alongside an extract containing this compound, possesses anticoagulant effects, but did not attribute this activity to this compound itself. researchgate.net
This compound has been investigated for its potential as an anticancer agent, with a focus on its interaction with key oncological targets. connectjournals.com A computational study involving phytochemicals from Achillea kamelinii oil extract identified this compound as a compound with potential anticancer properties. researchgate.netresearchgate.net
The study focused on Histone deacetylase (HDAC) as a therapeutic target. researchgate.netresearchgate.net HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. The research employed molecular docking simulations to predict the binding affinity of this compound to the active sites of HDAC. researchgate.netresearchgate.net The results indicated that this compound has the ability to merge with the active sites of the enzyme, suggesting a potential inhibitory role. researchgate.netresearchgate.net While the study noted that another compound, heptadecanoic acid, interacted more effectively, the findings position this compound as a molecule of interest for further investigation in the development of novel HDAC inhibitors. researchgate.netresearchgate.net
Table 1: Computational Docking Analysis of Compounds from Achillea kamelinii
| Compound | Target Enzyme | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| This compound | Histone deacetylase (HDAC) | Interacts and merges with enzyme active sites. | Anticancer agent | researchgate.net |
The anti-inflammatory potential of this compound has been explored in computational and in-vitro contexts. The same study that investigated its anticancer properties also screened it for anti-inflammatory activity, identifying it as a prospective agent. researchgate.netjptcp.com The computational results suggested that this compound could block the activity of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net
Furthermore, this compound has been identified as a constituent of the Ayurvedic formulation Triphala. jpionline.orgresearchgate.net Research on this formulation has investigated its inhibitory effects on Phospholipase A2 (PLA2), an enzyme group critically involved in inflammatory processes. jpionline.org While the study focused on the entire extract, the presence of this compound within a formulation with demonstrated anti-inflammatory action supports its potential contribution to these effects and warrants further specific investigation. jpionline.orgresearchgate.net
Biotechnological and Industrial Process Enhancement
Beyond therapeutic applications, this compound is recognized for its role in natural biological systems that have industrial relevance.
This compound has been identified as a bioactive secondary metabolite produced by endophytic bacteria, which are utilized as biological control agents in agriculture. nih.govmdpi.com A study analyzing the crude extracts of Bacillus amyloliquefaciens and B. velezensis identified this compound as one of several compounds responsible for the strains' antifungal properties. nih.govmdpi.com
These bacterial strains demonstrated direct antibiosis against significant plant pathogens such as Alternaria sp. and Helminthosporium sp.. nih.gov The production of a variety of secondary metabolites, including this compound, is linked to the suppressive effects these biocontrol agents have on plant diseases. nih.govmdpi.com In another study, the compound was found in a methanol (B129727) extract of Chrozophora oblongifolia leaves, which showed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. preprints.org These findings underscore the compound's contribution to natural defense mechanisms that can be harnessed for eco-friendly crop protection. nih.govpreprints.org
Table 2: Bioactive Compounds Identified in Antifungal Extracts of Bacillus Species
| Compound Name | Molecular Formula | Class | Reference |
|---|---|---|---|
| This compound | C13H26O2 | Saturated Fatty Ester | nih.govmdpi.com |
| Diethyl phthalate | C12H14O4 | Ester | nih.govmdpi.com |
The direct application of this compound as a primary intermediate in the large-scale production of specialty chemicals and polymers is not extensively documented in current research literature. While related fatty acid esters are valued as bio-derived building blocks, the specific utility and reaction pathways involving this compound for these industrial purposes remain an area for future exploration.
Influence on Flavor and Fragrance Research and Development
Currently, there is limited publicly available scientific literature detailing the specific influence of this compound on flavor and fragrance research and development. While its chemical structure as a fatty acid ester suggests potential aromatic properties, detailed organoleptic evaluations and its application in fragrance formulations are not extensively documented in industry or academic publications.
Further research would be necessary to determine its odor profile, intensity, and stability for potential inclusion in consumer products. Such research would involve sensory panel evaluations to characterize its scent and flavor, as well as application testing to assess its performance in various product matrices, such as perfumes, soaps, and lotions.
Development of Analytical Reference Materials and Standards
This compound is documented as a chemical entity with a defined molecular formula (C₁₃H₂₆O₂) and molecular weight (214.3443 g/mol ). nist.gov The availability of its mass spectrum through databases such as the National Institute of Standards and Technology (NIST) provides foundational data for its identification. nist.gov This information is critical for its potential development and use as an analytical reference material.
Analytical reference standards are crucial for the quality control and accurate identification of chemical substances in various matrices. In the context of flavor and fragrance analysis, a certified reference standard of this compound would enable researchers and quality control chemists to:
Confirm the identity of the compound in complex mixtures, such as essential oils or synthetic fragrance formulations, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Quantify the concentration of this compound in a sample, ensuring consistency and adherence to formulation specifications.
Calibrate analytical instruments to ensure the accuracy and reliability of measurements.
The development of a certified analytical reference standard for this compound would require its synthesis in a highly pure form, followed by rigorous characterization and validation of its identity and purity using multiple analytical techniques. While the chemical data for this compound exists, information regarding its commercial availability as a certified reference standard is not readily found.
Future Research Directions and Emerging Avenues
Comprehensive Elucidation of Undiscovered Biosynthetic Pathways
While the general framework of fatty acid synthesis is well-established, the specific enzymatic machinery and regulatory networks governing the production of methyl-branched fatty acids like the parent acid of Methyl 10-methylundecanoate remain largely uncharted territory. Future research will need to move beyond general assumptions and delve into the specific desaturases, elongases, and modifying enzymes responsible for its unique branched structure. The biosynthesis of such compounds is thought to parallel pathways found in other organisms, but the precise enzymes and genetic sequences are yet to be identified. brill.comresearchgate.net Transcriptome analysis of organisms that produce this compound could reveal key genes involved in its biosynthesis. nih.gov
A critical area of investigation will be the identification and characterization of the methyltransferase responsible for adding the methyl group at the 10th position. Understanding the substrate specificity and catalytic mechanism of this enzyme is paramount. Furthermore, elucidating the complete biosynthetic pathway will open doors for metabolic engineering, enabling the heterologous production of this compound in microbial or plant-based systems.
Advanced Structure-Activity Relationship (SAR) Studies for Bioactive Analogues
Preliminary studies have hinted at the potential bioactivity of this compound. researchgate.netjpionline.org However, a systematic exploration of its structure-activity relationship (SAR) is crucial for optimizing its biological effects. Future research should focus on the synthesis and evaluation of a diverse library of analogues.
A computational methodology can be employed to systematically organize these analogue series based on substitution sites and identify which combinations significantly impact bioactivity. nih.gov This approach can pinpoint key structural features for further chemical modification. nih.gov SAR studies will be instrumental in guiding the design of new analogues with enhanced potency and selectivity for various biological targets. nih.gov
| Functional Group Addition | Introducing hydroxyl, amino, or halogen groups | Assess the role of polar interactions in the mechanism of action. |
Rigorous In Vivo Biological Evaluation and Mechanistic Validation
While in vitro and in silico studies provide valuable initial insights, rigorous in vivo evaluation is essential to confirm the biological relevance of this compound and its analogues. researchgate.netnih.gov Future research should employ appropriate animal models to investigate its efficacy and to understand its physiological effects in a whole-organism context. nih.gov
Mechanistic validation is another critical frontier. jptcp.commedchemexpress.commedchemexpress.comszabo-scandic.com It is imperative to move beyond simply observing a biological effect to understanding how the compound elicits that effect at the molecular level. jptcp.com This involves identifying the specific cellular targets and signaling pathways that are modulated by this compound. Techniques such as molecular docking can be used as a predictive tool in combination with experimental validation to gain a comprehensive understanding of molecular interactions. researchgate.netjptcp.com
Exploration of Novel Biocatalytic and Chemoenzymatic Synthesis Routes
Current synthetic methods for producing this compound may not be optimal in terms of sustainability and efficiency. The exploration of novel biocatalytic and chemoenzymatic routes offers a promising avenue for greener and more selective synthesis. researchgate.net Enzymes, with their high specificity, can be powerful tools in this endeavor. researchgate.net
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of the role of this compound in biological systems, future research should embrace a multi-omics approach. nih.gov This involves the integration of data from genomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular networks influenced by this compound. medrxiv.orgplos.org
For example, transcriptome analysis can identify genes whose expression is altered in the presence of this compound, providing clues about its mechanism of action. nih.gov Proteomics can reveal changes in protein expression and post-translational modifications, while metabolomics can map out the broader metabolic shifts that occur. medrxiv.orgplos.org The integrated analysis of these datasets will be crucial for building predictive models of the compound's biological effects. nih.gov
Development of Sustainable and Economically Viable Production Methodologies
For this compound to be utilized in any large-scale application, the development of sustainable and economically viable production methods is paramount. nih.gov Research into producing this and other valuable chemicals from renewable feedstocks like plant oils is ongoing. abiosus.org One approach involves the hydroaminomethylation of renewable methyl 10-undecenoate. researchgate.netresearchgate.net
Metabolic engineering of microorganisms or plants to produce 10-methylundecanoic acid, the precursor to the target ester, is a particularly attractive strategy. This could involve introducing the necessary biosynthetic genes into a high-flux host organism. Additionally, optimizing fermentation or cultivation conditions will be critical for maximizing yields and reducing production costs. The use of waste materials as feedstocks for microbial production could further enhance the sustainability of the process. rsc.org
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 10-methylundecanoic acid |
| Methyl 10-undecenoate |
| Heptanal |
| 11-aminoundecanoic acid |
| Methyl ricinoleate |
| Ricinoleic acid |
| Stearic acid |
| Palmitic acid |
| Oleic acid |
| Linoleic acid |
| α-linolenic acid |
| 10-methylundecanoic acid |
| Methyl 12-oxododecanoate |
| Methyl 11-oxoundecanoate |
| Heptadecanoic acid |
| Camphor |
| Linalool |
| Linalyl acetate |
| Borneol |
| Geranyl diphosphate |
| Bornyl diphosphate |
| 10-undecanoic acid |
| 11-bromoundecanoic acid |
| 9-oxononanoate |
| Methyl 10-oxo-8-decenoate |
| 2-heptenal |
| Methyl propanoate |
| 2-butenyl butyrate |
| Butyl butyrate |
| Decyl formate |
| Methyl butyrate |
| Isobutyl butyrate |
| Octyl stearate (B1226849) |
| 2,6,10,14-tetramethylpentadecanoic acid methyl ester |
| Methyl palmitate |
| Methyl linoleate (B1235992) |
Q & A
Q. What are the recommended synthetic routes for Methyl 10-methylundecanoate, and how can reaction efficiency be optimized?
this compound is synthesized via esterification of 10-methylundecanoic acid with methanol, typically catalyzed by acidic conditions (e.g., H₂SO₄ or HCl). Optimization involves monitoring reaction time, temperature (60–80°C), and molar ratios to minimize side products like diesters or unreacted acid. Purification via fractional distillation or silica-gel chromatography ensures high purity (>98%) . For reproducibility, document catalyst concentration and solvent selection (e.g., toluene for azeotropic water removal) .
Q. How should researchers handle and store this compound to ensure safety and stability?
While classified as non-hazardous under GHS, use PPE (nitrile gloves, lab coats) to avoid skin contact. Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation. Avoid exposure to moisture or high temperatures, which may hydrolyze the ester bond . Spills should be contained with sand or inert absorbents and disposed of via approved chemical waste protocols .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- GC-MS : Retention time comparison with standards and mass fragmentation patterns (e.g., molecular ion at m/z 214) .
- NMR : ¹H NMR (δ 3.65 ppm for methyl ester; δ 1.25–1.60 ppm for branched methyl groups) and ¹³C NMR (δ 174 ppm for carbonyl) .
- FTIR : Ester C=O stretch at ~1740 cm⁻¹ and C-O stretch at 1200–1100 cm⁻¹ .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Molecular formula : C₁₃H₂₆O₂; Molecular weight : 214.34 g/mol .
- Boiling point : ~596 K (estimated from homologous methyl esters) .
- Solubility : Lipophilic; soluble in nonpolar solvents (hexane, chloroform) but insoluble in water .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., vaporization enthalpy) for this compound?
Discrepancies in values like ΔvapH (reported between 65.3–87.0 kJ/mol) arise from measurement methods (e.g., gas chromatography vs. static vapor pressure). To address this:
- Cross-validate using multiple techniques (e.g., calorimetry and computational modeling).
- Reference homologs (e.g., methyl tetradecanoate) to identify systematic errors .
- Report experimental conditions (pressure, temperature range) and uncertainty margins .
Q. What advanced methodologies are suitable for studying the ecological impact of this compound in aquatic systems?
Q. How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies of this compound in metabolic pathways?
Synthesize deuterated derivatives (e.g., CD₃-(CD₂)₁₀-COOCH₃) via acid-catalyzed ester exchange with deuterated methanol. Use LC-MS/MS to trace isotopic incorporation in lipid metabolism studies .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Nonlinear regression : Fit data to Hill or log-logistic models for IC₅₀/EC₅₀ determination.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. branched-chain analogs).
- Principal Component Analysis (PCA) : Identify correlations between structural features and toxicity .
Methodological Considerations
Q. How should researchers design experiments to investigate the oxidative stability of this compound under varying conditions?
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
